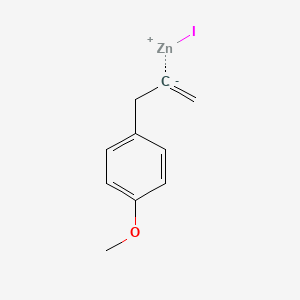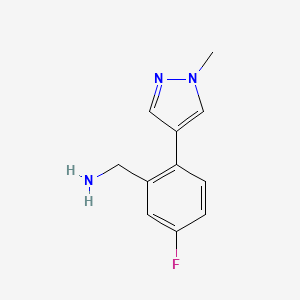
(5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine is an organic compound that features a fluorinated aromatic ring and a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine typically involves the following steps:
Formation of the Fluorinated Aromatic Intermediate: The initial step involves the introduction of a fluorine atom onto the aromatic ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Pyrazole Ring Formation: The next step involves the formation of the pyrazole ring. This can be done through a cyclization reaction involving hydrazine and an appropriate diketone or α,β-unsaturated carbonyl compound.
Amination: The final step involves the introduction of the amine group. This can be achieved through reductive amination using reagents such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The aromatic ring can be reduced under hydrogenation conditions to form a cyclohexyl derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It can be used to study the interaction of fluorinated compounds with biological systems.
Materials Science: It can be used in the development of new materials with unique properties, such as enhanced thermal stability or electronic characteristics.
Mécanisme D'action
The mechanism of action of (5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-fluoro-2-(1H-pyrazol-4-yl)phenyl)methanamine: Lacks the methyl group on the pyrazole ring.
(5-chloro-2-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine: Contains a chlorine atom instead of fluorine.
(5-fluoro-2-(1-methyl-1H-pyrazol-3-yl)phenyl)methanamine: The pyrazole ring is substituted at a different position.
Uniqueness
(5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine is unique due to the specific positioning of the fluorine atom and the methyl group on the pyrazole ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H12FN3 |
|---|---|
Poids moléculaire |
205.23 g/mol |
Nom IUPAC |
[5-fluoro-2-(1-methylpyrazol-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C11H12FN3/c1-15-7-9(6-14-15)11-3-2-10(12)4-8(11)5-13/h2-4,6-7H,5,13H2,1H3 |
Clé InChI |
OPWTWGHOBYQTNR-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=C(C=C(C=C2)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Methylpiperazin-1-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14883393.png)

![[(1R,9aR)-9a-methyloctahydro-2H-quinolizin-1-yl]methanol](/img/structure/B14883419.png)
![Monocalcium mono((3R,5S)-5-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate)](/img/structure/B14883420.png)
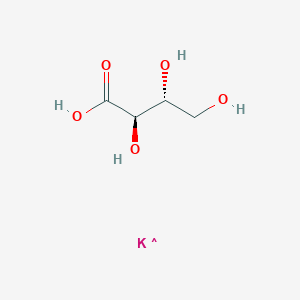

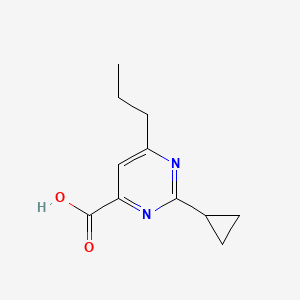

![ol-4(5H)-ylidene]methyl}-2,6-dibromophenyl acetate](/img/structure/B14883445.png)
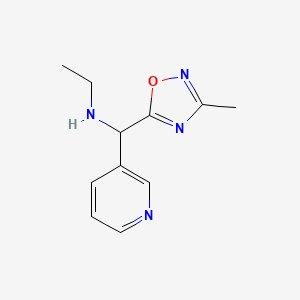
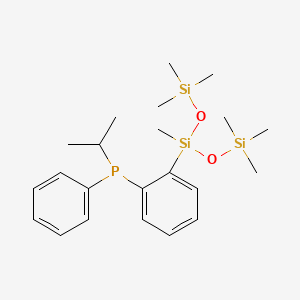
![Ethyl 2-(2-methoxybenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B14883453.png)
